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Compound of Interest

Methyl 3-amino-4-cyano-5-
Compound Name: (methyilthio)thiophene-2-
carboxylate
Cat. No.: B164679
\ J

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-amino-4-cyano-5-
(methylthio)thiophene-2-carboxylate

Executive Summary for the Research Professional

This technical guide provides a comprehensive overview of Methyl 3-amino-4-cyano-5-
(methylthio)thiophene-2-carboxylate (CAS No. 129332-45-2), a highly functionalized
heterocyclic compound of significant interest in medicinal chemistry and materials science. As a
polysubstituted 2-aminothiophene, this molecule serves as a versatile scaffold for the synthesis
of novel therapeutic agents and functional materials. This document details its core
physicochemical properties, provides an in-depth look at its synthesis via the Gewald reaction,
outlines its spectral characteristics, and explores its chemical reactivity and potential
applications in drug discovery. All data and protocols are presented with the rigor and practical
insight expected by researchers, scientists, and drug development professionals.

Chemical Identity and Core Physicochemical
Properties

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate is a stable, solid organic
compound. Its structure features a thiophene ring substituted with five different functional
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groups: a primary amine, a nitrile, a methylthio ether, a methyl ester, and the thiophene sulfur
atom itself. This dense functionalization makes it a valuable and reactive building block.

The key identification and physicochemical parameters are summarized below. It is critical to
distinguish between experimentally determined values and computationally predicted data,
which serves as a useful estimation for experimental design.

Parameter Value Data Type Source

Methyl 3-amino-4-
cyano-5- ]

IUPAC Name ] ) Systematic -
(methylthio)thiophene-

2-carboxylate

3-Amino-4-cyano-5-
methylsulfanylthiophe

Synonyms ) ) Common [1][2]13]
ne-2-carboxylic acid

methyl ester

CAS Number 129332-45-2 Experimental [1][4]5][6]
Molecular Formula CsHsN20:2S:2 Experimental [11[4115]
Molecular Weight 228.29 g/mol Calculated [11[4115]
Melting Point 203-207 °C Experimental [1]

Boiling Point 442.2 £45.0 °C Predicted [1]
Density 1.43 g/cm3 Predicted [1]

pKa -1.20+£0.10 Predicted [1]
Storage Temp. 2-8 °C Recommended [1]

Synthesis Pathway: The Gewald Reaction

The synthesis of polysubstituted 2-aminothiophenes, such as the title compound, is most
effectively achieved through the Gewald reaction. This robust and versatile multi-component
reaction (MCR) allows for the one-pot construction of the thiophene ring from simple
precursors.[7][8][9]
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Mechanistic Rationale

The Gewald reaction proceeds through a series of well-elucidated steps.[10][11] Understanding
this mechanism is crucial for optimizing reaction conditions and troubleshooting potential

issues.

e Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel
condensation between a carbonyl compound and an active methylene nitrile.[7][11] The base
(e.g., morpholine, triethylamine) deprotonates the nitrile, which then acts as a nucleophile,
attacking the carbonyl carbon. Subsequent dehydration yields a stable a,B3-unsaturated nitrile
intermediate.

e Michael Addition of Sulfur: Elemental sulfur (typically in its Ss crown form) is then added to
the reaction. The a,B-unsaturated nitrile intermediate is deprotonated by the base, and the
resulting carbanion attacks and opens the sulfur ring.[11]

e Cyclization and Tautomerization: The resulting sulfur-containing intermediate undergoes
intramolecular cyclization, attacking the nitrile carbon. A subsequent tautomerization and
aromatization process yields the final, stable 2-aminothiophene product.[10] The
aromatization is the thermodynamic driving force for the reaction.[10]

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the Gewald synthesis for preparing the
target molecule.

Click to download full resolution via product page

Caption: Logical workflow of the Gewald multicomponent synthesis.
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Self-Validating Experimental Protocol

This protocol is a representative procedure based on established methods for the Gewald
synthesis.[12]

Objective: To synthesize Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate.

Materials:

Methyl 2-(bis(methylthio)methylene)-2-cyanoacetate (1.0 eq)

Elemental Sulfur (1.1 eq)

Methanol (as solvent)

Morpholine (catalytic amount, ~0.2 eq)
Procedure:

o Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add methyl 2-(bis(methylthio)methylene)-2-cyanoacetate (1.0 eq) and elemental
sulfur (1.1 eq) to methanol.

o Rationale: Methanol is a common polar protic solvent for this reaction. The slight excess of
sulfur ensures the reaction goes to completion.

o Catalyst Addition: While stirring the suspension at room temperature, slowly add morpholine
(0.2 eq).

o Rationale: Morpholine is a secondary amine that serves as an effective base catalyst to
initiate the condensation and subsequent steps without being overly reactive.

¢ Thermal Conditions: Heat the reaction mixture to 45-50 °C and maintain for 3-5 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Rationale: Gentle heating increases the reaction rate without promoting significant side
product formation. TLC is a crucial self-validation step to confirm the consumption of
starting materials and the formation of the product.
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e |solation of Crude Product: Upon completion, cool the mixture to room temperature and then
in an ice bath. The product will typically precipitate out of the solution.

o Rationale: The product's solubility is significantly lower in cold methanol, allowing for
isolation by simple filtration.

 Purification: Collect the solid precipitate by vacuum filtration and wash the filter cake with a
small amount of cold ethanol. Recrystallize the crude solid from a suitable solvent (e.g.,
ethanol or ethyl acetate) to obtain the pure product.

o Rationale: Washing with cold ethanol removes residual solvent and soluble impurities.
Recrystallization is a standard and effective method for purifying solid organic compounds
to high purity, which can be verified by melting point analysis and spectroscopy.

Spectral Analysis
Structural elucidation relies on a combination of spectroscopic techniques.

« Infrared (IR) Spectroscopy: An ATR-IR spectrum is publicly available.[4] Key expected
vibrational frequencies include:

o N-H stretching: Two distinct sharp peaks in the 3300-3500 cm~1 region, characteristic of a
primary amine.

o C=N stretching: A strong, sharp absorption band around 2200-2240 cm~1, indicative of the
nitrile group.

o C=0 stretching: A strong absorption around 1680-1720 cm~* from the methyl ester
carbonyl group.

o C=C stretching: Aromatic ring vibrations in the 1450-1600 cm~1 region.
¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:
o H NMR: The proton NMR spectrum is expected to show three distinct singlet signals:

= A broad singlet corresponding to the two amine (-NHz) protons. Its chemical shift can
vary depending on solvent and concentration.
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= A sharp singlet around 3.8-4.0 ppm for the three methyl ester (-OCHs) protons.

» A sharp singlet around 2.5-2.7 ppm for the three methylthio (-SCHs) protons.

o 18C NMR: The carbon NMR spectrum will be complex but should show 8 distinct signals
corresponding to each carbon atom in the unique electronic environment of the molecule.
Key expected signals include the ester carbonyl (C=0) ~160-170 ppm, the nitrile carbon
(C=N) ~115-120 ppm, and the two methyl carbons below 40 ppm.

e Mass Spectrometry (MS): Electron lonization (EI) mass spectrometry would show a
prominent molecular ion (M*) peak at m/z = 228. Fragmentation patterns would likely involve
the loss of the methoxy group (-OCHs) from the ester or the methyl group from the thioether.

Reactivity and Applications in Drug Discovery

The title compound is a powerful intermediate in drug discovery due to its multiple, orthogonally
reactive functional groups. Its 2-aminothiophene core is a "privileged scaffold" found in
numerous biologically active compounds.[9][13]

Reactivity Profile

The molecule's reactivity can be targeted at several key sites:

o Amino Group (-NH2): Acts as a nucleophile. It can be readily acylated, alkylated, or used in
condensation reactions to form Schiff bases or build larger heterocyclic systems (e.g.,
thienopyrimidines).

 Nitrile Group (-C=N): Can be hydrolyzed to a carboxylic acid or an amide, or reduced to a
primary amine, providing further diversification opportunities.

o Ester Group (-COOCHS3): Can be saponified to the corresponding carboxylic acid or
converted to an amide via aminolysis.

o Methylthio Group (-SCHs): The sulfur atom can be oxidized to a sulfoxide or a sulfone, which
can modulate the electronic properties and biological activity of the molecule.

Visualized Reactivity Pathways
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This diagram illustrates the key reactive sites on the molecule, which are of primary interest to
medicinal chemists for library synthesis and lead optimization.

Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Ester (-COOCHS3)

N—Acylatl_on 1 Hydrolysis (-> Amide, Acid)h‘ Saponification (-> Acid)h‘

q)

Oxidation (-> Sulfoxide, Sulfone)

N-Alkylation . . . ’ )
Thienopyrimidine Synthesis Reduction (-> Amine) Aminolysis (-> Amide)

Click to download full resolution via product page

Caption: Key reactive sites for chemical diversification.

Significance in Pharmaceutical Development

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry. The related compound,
Methyl 3-amino-4-methylthiophene-2-carboxylate, is a known intermediate in the synthesis of
the local anesthetic Articaine.[14] This highlights the pharmaceutical relevance of this class of
molecules. Derivatives of 2-aminothiophenes are investigated for a wide range of biological
activities, including as kinase inhibitors, anti-inflammatory agents, and antimicrobial
compounds. The title compound is an ideal starting point for generating diverse chemical
libraries to screen for new biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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